Bomedemstat (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de IMG-7289 (clorhidrato) implica múltiples pasos, incluyendo la formación de intermediarios clave y su posterior conversión al producto final. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle .

Métodos de Producción Industrial

La producción industrial de IMG-7289 (clorhidrato) probablemente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluiría medidas estrictas de control de calidad para cumplir con los estándares regulatorios .

Análisis De Reacciones Químicas

Mechanism of LSD1 Inhibition

Bomedemstat inhibits LSD1 through a multi-step, irreversible mechanism:

-

Hydride Abstraction :

-

Hydrolysis :

-

Covalent Adduct Formation :

This reaction prevents LSD1 from demethylating histone H3K4me1/me2, leading to increased H3K4 methylation and altered gene expression .

Enzyme Kinetics and Selectivity

Bomedemstat demonstrates high specificity for LSD1 over related enzymes:

| Parameter | Value | Source |

|---|---|---|

| LSD1 IC<sub>50</sub> | 3.76 ± 0.43 μM (in vivo tumors) | |

| MAO-A/B Selectivity | >2,500-fold specificity vs. MAO-A/B | |

| FAD Binding Affinity | K<sub>d</sub> = 0.12 ± 0.03 μM |

-

Time-Dependent Inhibition : Preincubation with LSD1 enhances potency, confirming irreversible binding .

-

Substrate Competition : Bomedemstat competes with H3K4me2 for binding to LSD1’s active site .

Histone Methylation Effects

-

H3K4me2/me1 : Increased methylation due to LSD1 inhibition .

-

H3K9me2 : Enhanced methylation via cross-talk with other demethylases .

Gene Expression Modulation

-

Tumor Suppressors : Upregulation of PUMA and BCL-XL in a TP53-dependent manner .

-

Oncogenes : Downregulation of JAK2 V617F in myeloproliferative neoplasms .

Pharmacokinetic Reactions

While primarily biochemical, key in vivo interactions include:

-

Oral Bioavailability : Achieves micromolar concentrations in tumors (1.2–3.76 μM) .

-

Metabolism : Hepatic clearance via CYP3A4/5, with minimal renal excretion .

Structural Basis for Reactivity

Aplicaciones Científicas De Investigación

Essential Thrombocythemia

Bomedemstat is currently undergoing clinical trials for the treatment of essential thrombocythemia, particularly in patients who have not responded adequately to hydroxyurea. The pivotal Phase 3 trial (NCT06079879) compares bomedemstat against the best available therapy (BAT) in this patient population. The primary endpoint is durable clinicohematologic response (DCHR), with secondary endpoints including symptom assessments and disease progression rates .

Key Findings from Clinical Trials:

- Phase 3 Trial Design : Approximately 300 participants are enrolled globally, with a randomized allocation to receive either bomedemstat or BAT (which may include treatments like anagrelide or ruxolitinib) .

- Expected Outcomes : The trial aims to demonstrate that bomedemstat provides superior hematologic responses compared to existing therapies for essential thrombocythemia .

Advanced Prostate Cancer

Bomedemstat has shown promise in preclinical models of advanced castration-resistant prostate cancer (CRPC), including neuroendocrine prostate cancer (NEPC). Studies indicate that it exhibits significant antitumor activity and intratumoral accumulation when administered orally. In vivo studies reported micromolar concentrations of bomedemstat in tumor tissues, suggesting effective delivery and retention at therapeutic levels .

Case Study Insights:

- Patient-Derived Xenografts : Research demonstrated that bomedemstat effectively inhibits growth in models derived from NEPC patients, indicating its potential utility in treating aggressive prostate cancer subtypes .

- Safety Profile : Daily oral dosing has been well tolerated in preclinical studies, with manageable side effects primarily related to on-target thrombocytopenia, which is reversible upon cessation of treatment .

Pharmacokinetics and Efficacy

Bomedemstat exhibits high specificity for LSD1 over other enzymes such as monoamine oxidases A and B, with a >2500-fold selectivity confirmed through structural and biochemical analyses. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy . The pharmacokinetic profile shows that oral administration leads to significant drug accumulation in tumor tissues, supporting its use in chronic treatment regimens.

Summary of Research Findings

| Application Area | Study Type | Key Findings |

|---|---|---|

| Essential Thrombocythemia | Phase 3 Trial | Superior DCHR compared to BAT; enrollment of ~300 patients |

| Advanced Prostate Cancer | Preclinical Studies | Significant antitumor activity; well-tolerated dosing |

| Pharmacokinetics | Structural Analysis | >2500-fold specificity for LSD1; effective tumor accumulation |

Mecanismo De Acción

IMG-7289 (clorhidrato) ejerce sus efectos inhibiendo LSD1, una enzima involucrada en la desmetilación de las histonas. Esta inhibición lleva a cambios en la expresión génica, afectando la proliferación y diferenciación de las células madre hematopoyéticas . Los objetivos moleculares y las vías involucradas incluyen la regulación de citoquinas inflamatorias y cargas celulares mutantes .

Comparación Con Compuestos Similares

Compuestos Similares

Tranilcipromina: Otro inhibidor de LSD1 utilizado en la investigación.

GSK2879552: Un inhibidor selectivo de LSD1 en investigación para varios cánceres.

ORY-1001: Un inhibidor de LSD1 estudiado por su potencial en el tratamiento de la leucemia mieloide aguda.

Unicidad

IMG-7289 (clorhidrato) es único debido a su biodisponibilidad oral y su objetivo específico de LSD1, lo que lo convierte en un candidato prometedor para el tratamiento de neoplasias mieloproliferativas .

Actividad Biológica

Bomedemstat (IMG-7289) is an investigational compound developed as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme involved in the epigenetic regulation of gene expression. Its biological activity has been extensively studied, particularly in the context of cancer treatment, including myeloproliferative neoplasms such as essential thrombocythemia and acute myeloid leukemia (AML). This article provides a comprehensive overview of the biological activity of Bomedemstat, supported by data tables, case studies, and detailed research findings.

Bomedemstat functions by inhibiting LSD1, which demethylates lysine residues on histone proteins. This demethylation process typically results in transcriptional repression. By inhibiting LSD1, Bomedemstat increases the levels of methylated histones H3K4 and H3K9, leading to altered gene expression patterns that can induce apoptosis in cancer cells and inhibit their proliferation .

Key Mechanistic Insights

- Irreversible Inhibition : Bomedemstat forms a stable covalent bond with LSD1, effectively locking the enzyme in an inactive state .

- Target Specificity : It exhibits over 2500-fold greater specificity for LSD1 compared to monoamine oxidase (MAO)-A and -B, minimizing off-target effects .

- Biochemical Pathways : The inhibition of LSD1 by Bomedemstat affects various signaling pathways associated with cancer cell survival and proliferation .

Pharmacokinetics

Bomedemstat is administered orally and demonstrates significant intratumoral accumulation. In preclinical studies, doses of 7.5 mg/kg and 15 mg/kg resulted in plasma concentrations of approximately 1.2 μM and 3.76 μM, respectively. Daily doses of 40 mg/kg were well-tolerated with manageable side effects such as thrombocytopenia .

Pharmacodynamics

The pharmacodynamic profile indicates that Bomedemstat effectively induces apoptosis in various cancer cell lines and reduces tumor growth in xenograft models. Notably, it has shown activity against neuroendocrine prostate cancer (NEPC) patient-derived xenografts .

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Specificity for LSD1 | >2500-fold over MAO-A/B |

| Plasma Concentration (15 mg/kg) | 3.76 μM |

| Thrombocytopenia Observed | Yes (reversible) |

Clinical Trials and Case Studies

Bomedemstat is currently undergoing multiple clinical trials aimed at evaluating its efficacy in treating myeloproliferative neoplasms. The pivotal Phase 3 trial (Shorespan-007) is comparing Bomedemstat to hydroxyurea for patients with essential thrombocythemia who have not received prior cytoreductive therapy .

Case Study Insights

-

Essential Thrombocythemia :

- In a Phase 2b trial, patients treated with Bomedemstat exhibited significant improvements in hematologic response rates compared to historical controls.

- Patients reported improvements in quality-of-life metrics related to fatigue and symptom burden.

- Acute Myeloid Leukemia :

Propiedades

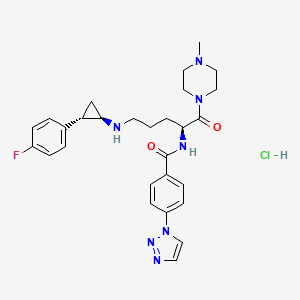

Fórmula molecular |

C28H35ClFN7O2 |

|---|---|

Peso molecular |

556.1 g/mol |

Nombre IUPAC |

N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;hydrochloride |

InChI |

InChI=1S/C28H34FN7O2.ClH/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);1H/t24-,25-,26+;/m0./s1 |

Clave InChI |

SVTQVUBVQOSRKS-KGLRHMGQSA-N |

SMILES isomérico |

CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl |

SMILES canónico |

CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.